

1M7: A Technical Guide to its Discovery and Development as a SHAPE Reagent

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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of **1-methyl-7-nitroisatoic anhydride** (1M7), a pivotal reagent in the field of RNA structure analysis. We delve into the core chemistry, experimental protocols, and data interpretation, providing a comprehensive resource for professionals leveraging Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) technology.

Introduction: The Quest for a Faster, More Efficient SHAPE Reagent

The principle of SHAPE chemistry lies in the selective acylation of the 2'-hydroxyl group of flexible ribonucleotides in an RNA molecule. This differential reactivity, where structurally constrained nucleotides in helices are less reactive than those in single-stranded regions, provides a powerful tool for elucidating RNA secondary and tertiary structures at single-nucleotide resolution.^{[1][2]}

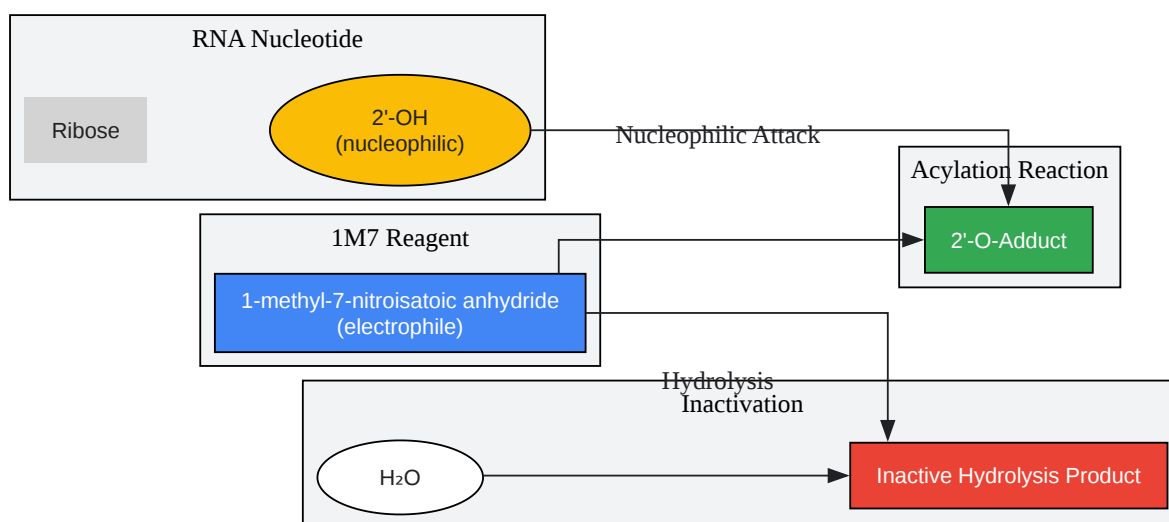
Early SHAPE experiments utilized reagents like N-methylisatoic anhydride (NMIA), which, while effective, had reaction times spanning several minutes.^[2] This limitation spurred the development of faster-acting probes to capture dynamic RNA structures more accurately. The introduction of a nitro group para to the reactive carbonyl in the isatoic anhydride scaffold led to the synthesis of **1-methyl-7-nitroisatoic anhydride** (1M7).^[2] This modification significantly increased the electrophilicity of the reagent, resulting in a much faster reaction with RNA and a

more rapid, self-limiting hydrolysis, making it a more versatile tool for RNA structure probing.[2]
[3]

Chemical Properties and Mechanism of Action

1M7 is a small-molecule electrophile that preferentially reacts with the 2'-hydroxyl group of conformationally flexible nucleotides.[1] The underlying mechanism involves the nucleophilic attack of the 2'-hydroxyl on the carbonyl carbon of the anhydride, leading to the formation of a 2'-O-adduct.[1] This adduct is sufficiently bulky to block the reverse transcriptase enzyme during primer extension, allowing for the identification of modified sites.[4]

The reaction is self-limiting due to the hydrolysis of 1M7 in aqueous solution, which inactivates the reagent.[2][3] This rapid inactivation is advantageous as it provides a defined time window for probing RNA structure.



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Mechanism of 1M7 action in SHAPE chemistry.

Quantitative Performance of 1M7

The efficacy of a SHAPE reagent is determined by several factors, including its reaction rate, nucleotide bias, and performance in different experimental settings (in vitro vs. in vivo).

Parameter	1M7	NMIA	1M6	NAI	5NIA	BzCN
Reaction Half-life	~14 seconds[2][3]	~4 minutes[5]	31 seconds	~100 seconds	-	0.25 seconds[2]
Reaction Completion	~70 seconds[2][3]	>20 minutes[3]	-	-	-	1-2 seconds[5]
Nucleotide Bias	Low bias[6][7]	-	-	Bias against G and C[7]	Highly reactive with A[7]	-
In Vitro Use	Recommended for general use[6][7]	Suitable if 1M7/1M6 unavailable [6][7]	Recommended for general use[6][7]	-	-	Useful for time-resolved studies[2]
In Vivo Use	Debated efficacy, some reports of weaker signal[4][8]	Less effective than acylimidazoles[4]	-	Recommended for in-cell experiments[6][7]	Recommended for in-cell probing[6][7]	-

Experimental Protocols

Safer One-Pot Synthesis of 1M7

A significant advancement in the accessibility of 1M7 was the development of a safer, one-pot synthesis method that avoids the use of hazardous reagents like sodium hydride (NaH).[9][10]

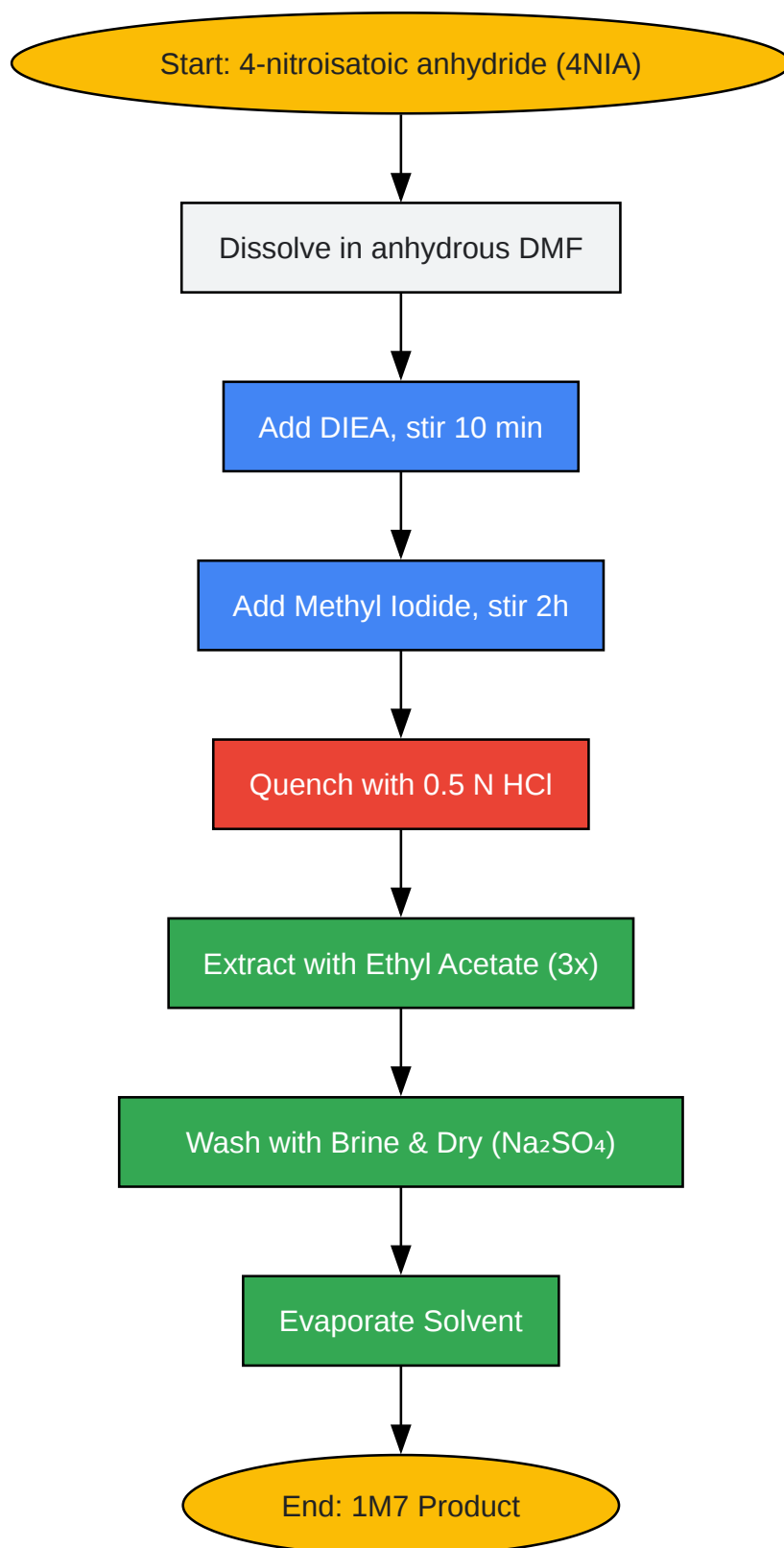
[11] This method allows for the bulk conversion of the precursor 4-nitroisatoic anhydride (4NIA) to 1M7 with high yield.[5][9]

Materials:

- 4-nitroisatoic anhydride (4NIA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIEA)
- Methyl iodide (CH_3I)
- 0.5 N HCl
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4NIA in anhydrous DMF in a flame-dried round bottom flask.[9]
- Add DIEA to the solution and stir for 10 minutes at room temperature.[5] This step generates a nucleophilic nitrogen anion.[9][11]
- Add methyl iodide dropwise and continue stirring for 2 hours at room temperature.[5] The nitrogen anion attacks the methyl iodide, resulting in methylation.[9][11]
- Quench the reaction by adding 0.5 N HCl and stir for 5 minutes.[5]
- Extract the product three times with ethyl acetate.[5]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 1M7 product.



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Workflow for the safer one-pot synthesis of 1M7.

In Vitro SHAPE Probing with 1M7

This protocol outlines the general steps for probing RNA structure in vitro using 1M7.

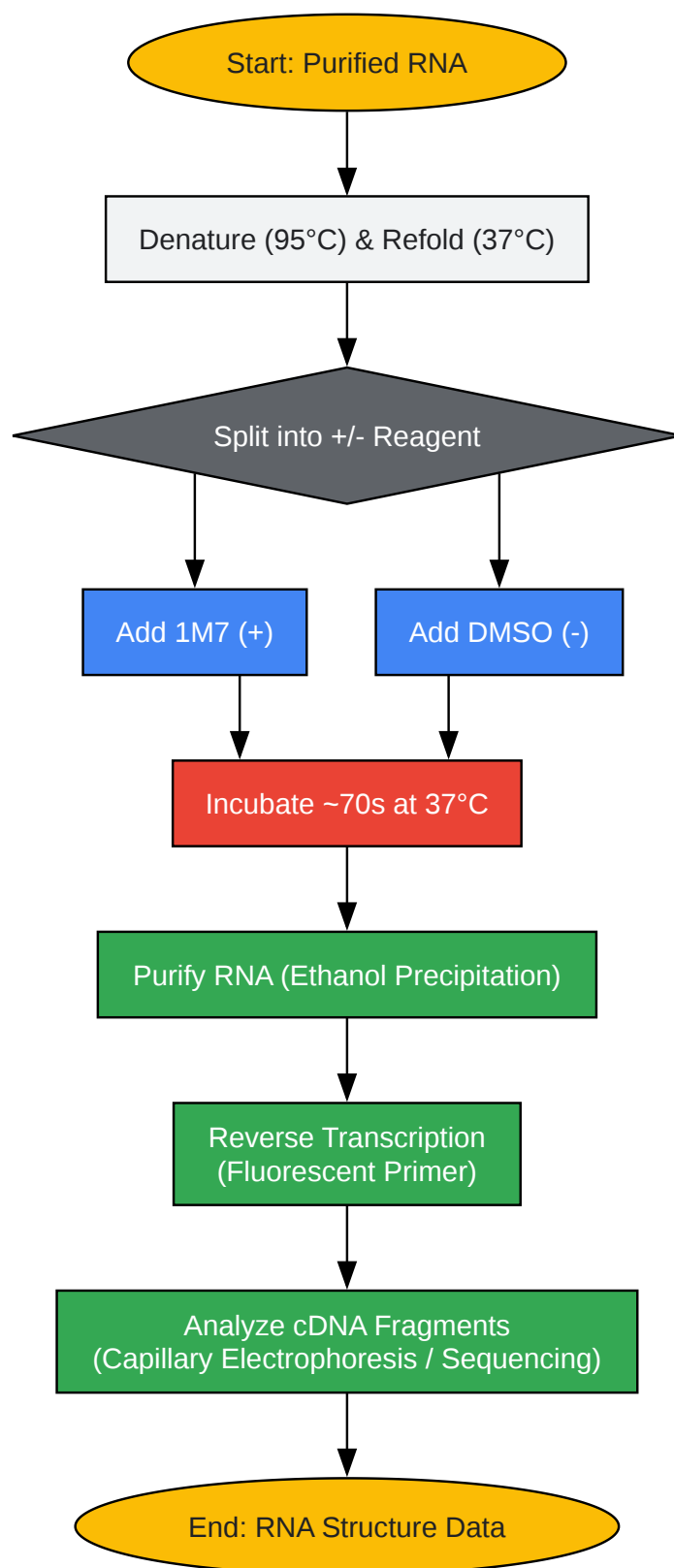
Materials:

- Purified RNA
- Folding buffer (e.g., HEPES, pH 8.0, with MgCl₂ and NaCl)[9]
- 1M7 stock solution (100 mM in anhydrous DMSO)[9]
- DMSO (for no-reagent control)
- Quenching solution (e.g., DTT, if necessary for downstream applications)
- Ethanol and salts for precipitation

Procedure:

- RNA Folding:
 - Denature the RNA by heating at 95°C for 1-2 minutes, followed by snap-cooling on ice for 2-5 minutes.[2][9]
 - Add folding buffer and incubate at 37°C for a specified time to allow the RNA to adopt its native conformation.[9]
- SHAPE Modification:
 - Prepare two reactions: a '+' reaction and a '-' (no-reagent control) reaction.
 - To the '+' reaction, add 1M7 stock solution to a final concentration of 1-10 mM.[9]
 - To the '-' reaction, add an equivalent volume of DMSO.[9]
 - Incubate at 37°C for approximately 70 seconds (5 half-lives of 1M7).[2][9]
- RNA Purification:

- Stop the reaction and purify the RNA, typically by ethanol precipitation.[\[12\]](#)
- Primer Extension and Analysis:
 - Perform reverse transcription using a fluorescently labeled primer.
 - Analyze the resulting cDNA fragments by capillary electrophoresis or next-generation sequencing (SHAPE-MaP).[\[13\]](#)[\[14\]](#)



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General workflow for in vitro SHAPE probing.

SHAPE-MaP: Advancing RNA Structure Analysis

The coupling of SHAPE chemistry with mutational profiling (MaP) has revolutionized RNA structure analysis, enabling transcriptome-wide measurements.[14][15][16] In SHAPE-MaP, the 2'-O-adducts formed by 1M7 cause misincorporations during reverse transcription in the presence of Mn^{2+} . [17] These mutations are then identified by high-throughput sequencing, providing a quantitative, nucleotide-resolution map of RNA structure.[14][16] The SHAPE-MaP workflow is compatible with various SHAPE reagents, including 1M7.[15]

In Vivo Applications and Considerations

While 1M7 is a robust reagent for in vitro studies, its application for in vivo RNA structure probing has been a subject of discussion. Some studies have reported successful in vivo modification of RNA in various cell types.[8][15] However, other research suggests that 1M7 may have poor cell permeability and produce weaker signals compared to acylimidazole-based reagents like NAI and NAI- N_3 , potentially due to its lower aqueous solubility.[4][8] Researchers planning in-cell SHAPE experiments should carefully consider the choice of reagent based on the cell type and experimental goals, with reagents like 5NIA and NAI often recommended for in vivo applications.[6][7]

Conclusion

The development of 1M7 represented a significant milestone in the field of RNA structural biology. Its rapid reactivity and self-quenching properties made it a highly effective and convenient tool for in vitro SHAPE analysis, enabling more accurate snapshots of RNA structure. The subsequent development of a safer synthesis protocol has made this powerful reagent more accessible to the broader research community. While its utility for in vivo studies is still being evaluated and may be cell-type dependent, 1M7 remains a cornerstone reagent for the in vitro investigation of RNA structure and function, particularly when coupled with the power of mutational profiling in SHAPE-MaP.

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